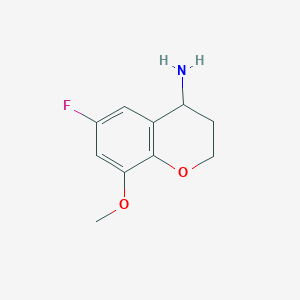

6-Fluoro-8-methoxychroman-4-amine

Description

BenchChem offers high-quality 6-Fluoro-8-methoxychroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-8-methoxychroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

6-fluoro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3 |

InChI Key |

XJDPHBMUCAKBKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OCCC2N)F |

Origin of Product |

United States |

The Significance of Chroman 4 Amine Scaffolds in Medicinal Chemistry and Drug Discovery

The chroman-4-amine (B2768764) scaffold is recognized as a "privileged structure" in medicinal chemistry. acs.orgfrontiersin.org This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. frontiersin.org The inherent structural features of chroman-4-amines, including their three-dimensional shape and the presence of a basic amino group, allow for diverse interactions with biological macromolecules such as enzymes and receptors.

Research has demonstrated that derivatives of the chroman-4-one, a closely related precursor to chroman-4-amines, possess a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. nih.gov The conversion of the ketone group at the 4-position to an amine introduces a critical pharmacophore that can significantly modulate the biological activity of the parent molecule.

The versatility of the chroman-4-amine scaffold has been leveraged in the development of compounds targeting various diseases. For instance, certain derivatives have shown potential as inhibitors of enzymes like sirtuin 2 (SIRT2), which is implicated in neurodegenerative disorders. acs.org The substitution pattern on the aromatic ring of the chroman scaffold plays a crucial role in determining the potency and selectivity of these compounds. acs.org

The Rationale for Investigating 6 Fluoro 8 Methoxychroman 4 Amine As a Research Target

The specific selection of 6-Fluoro-8-methoxychroman-4-amine as a research target is underpinned by established principles of medicinal chemistry. The introduction of a fluorine atom and a methoxy (B1213986) group at the 6- and 8-positions, respectively, is a strategic modification intended to enhance the molecule's drug-like properties.

The incorporation of fluorine into drug candidates is a widely used strategy to improve metabolic stability, binding affinity, and bioavailability. acs.org Fluorine's high electronegativity can influence the electronic environment of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can prevent metabolic degradation at that position, thereby prolonging the compound's duration of action.

The methoxy group at the 8-position can also confer several advantages. It can act as a hydrogen bond acceptor, facilitating interactions with target proteins. Moreover, the electronic effects of the methoxy group can modulate the reactivity and properties of the aromatic ring. Studies on related chroman structures have indicated that substitutions at the 8-position are important for biological activity. acs.org The combination of these two substituents on the chroman-4-amine (B2768764) scaffold presents a compelling case for investigation, with the potential for synergistic effects on the compound's pharmacological profile.

Scope and Objectives of Academic Research on 6 Fluoro 8 Methoxychroman 4 Amine Derivatives

Retrosynthetic Analysis of the 6-Fluoro-8-methoxychroman-4-amine Core

A retrosynthetic analysis of the target molecule, 6-fluoro-8-methoxychroman-4-amine, reveals that the primary disconnection is at the C4-amine bond. This suggests that the final step in the synthesis would be the introduction of the amine group. This transformation can be achieved through various amination protocols, with reductive amination of the corresponding chroman-4-one being a common and effective strategy.

The chroman-4-one precursor, 6-fluoro-8-methoxychroman-4-one, can be conceptually disassembled through a disconnection of the heterocyclic ring. This typically involves breaking the bond between the ether oxygen and the aromatic ring, and the C2-C3 bond. This leads back to a substituted 2'-hydroxyacetophenone (B8834) and a suitable three-carbon synthon, which can be joined through condensation reactions to form the chroman-4-one ring system.

Established Methodologies for Chroman-4-one Precursor Synthesis

Condensation Reactions for Chroman-4-one Ring Formation

Several methods exist for the construction of the chroman-4-one ring. A widely used approach involves the condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde. acs.org This reaction, often carried out under basic conditions and sometimes facilitated by microwave irradiation, proceeds through an aldol (B89426) condensation followed by an intramolecular Michael addition to form the heterocyclic ring. acs.orggu.se

Another established method is the intramolecular Friedel-Crafts cyclization of β-aryloxypropionic acids. google.com This acid-catalyzed reaction effectively forms the six-membered heterocyclic ring. Variations of this approach, such as the cyclization of the corresponding acid chlorides using a Lewis acid like aluminum chloride, have also been successfully employed to avoid harsh conditions associated with reagents like polyphosphoric acid. acs.org

The following table summarizes some common condensation reactions for chroman-4-one synthesis:

| Reactants | Reagents and Conditions | Product | Reference |

| 2'-hydroxyacetophenone, Aldehyde | Diisopropylamine (DIPA), Ethanol, Microwave irradiation (160-170 °C) | 2-substituted chroman-4-one | acs.org |

| β-aryloxypropionic acid | Polyphosphoric acid or other Friedel-Crafts catalyst | Chroman-4-one | google.com |

| 2-(Allyloxy)arylaldehyde, Oxalate | (NH4)2S2O8, DMSO-H2O, 90 °C | Ester-containing chroman-4-one | mdpi.com |

Functionalization of the Chroman-4-one Scaffold

Once the chroman-4-one core is assembled, further modifications can be introduced to the scaffold. gu.se Bromination at the 3-position, for instance, provides a handle for the introduction of various substituents through nucleophilic substitution reactions. gu.se This allows for the synthesis of a diverse library of chroman-4-one derivatives with different substitution patterns. The carbonyl group itself can also be a site for modification, for example, through reduction to the corresponding alcohol. acs.org

Amination Protocols for Conversion of Chroman-4-ones to Chroman-4-amines

The final and crucial step in the synthesis of 6-fluoro-8-methoxychroman-4-amine is the introduction of the amine group at the 4-position of the chroman-4-one precursor.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the conversion of ketones to amines. lookchem.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the chroman-4-one and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), which is then reduced in situ to the desired chroman-4-amine (B2768764).

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over a supported metal catalyst is considered an ideal and green option. acsgcipr.org However, when catalytic hydrogenation is not feasible, other reducing agents like borane-amine complexes (e.g., 2-picoline borane) or modified borohydrides such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are commonly used. acsgcipr.orgorganic-chemistry.org Each of these reagents has its own advantages and disadvantages in terms of reactivity, selectivity, and handling. acsgcipr.org

The following table provides examples of reagents used in reductive amination:

| Reagent | Advantages | Disadvantages | Reference |

| H2/Pd, Pt, or Raney-Ni | High efficiency, clean reaction | Not always suitable for all substrates | acsgcipr.org |

| Borane-amine complexes (e.g., 2-picoline borane) | Stable, effective for a range of substrates | Off-gassing of hydrogen and potentially diborane | acsgcipr.org |

| Sodium cyanoborohydride (NaBH3CN) | Mild reducing agent | Toxicity concerns | acsgcipr.org |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective | Delivers only one hydride, low solubility in some solvents | acsgcipr.org |

Other Amine Introduction Strategies

Besides reductive amination, other strategies can be employed to introduce the amine functionality. One such method involves a two-step sequence starting with the reduction of the chroman-4-one to the corresponding chroman-4-ol. lookchem.com This alcohol can then be converted to a good leaving group, such as a mesylate, which is subsequently displaced by an azide (B81097) nucleophile. Finally, reduction of the azide yields the desired chroman-4-amine. lookchem.com This approach allows for the stereocontrolled synthesis of chiral chroman-4-amines if an enantioselective reduction of the ketone is performed. lookchem.com

Additionally, C-4 modified chroman-4-ones, such as their oxime or hydrazone derivatives, can serve as precursors to the corresponding amines through reduction. nih.gov These methods provide alternative pathways to access the target chroman-4-amine derivatives.

Regioselective Introduction of Fluoro and Methoxy (B1213986) Substituents at Positions 6 and 8

Achieving the desired substitution pattern on the chroman ring is a critical aspect of synthesizing these compounds. The regioselective introduction of fluoro and methoxy groups at the C6 and C8 positions can be accomplished through various synthetic routes.

Direct halogenation and alkoxylation of the chroman ring can be challenging due to the directing effects of the existing oxygen atom in the heterocyclic ring. However, under specific conditions, it is possible to achieve regioselectivity. For instance, electrophilic fluorination using agents like Selectfluor® can introduce a fluorine atom onto an activated aromatic ring. The position of fluorination is influenced by the electronic properties of the substituents already present on the ring. numberanalytics.comnih.gov

Similarly, direct methoxylation can be achieved, although it often requires specific catalysts or directing groups to favor substitution at the desired position. The inherent electronic nature of the chroman ring system plays a significant role in the outcome of these direct functionalization reactions.

A more common and often more controlled approach involves the use of precursors that already contain the desired substituents or groups that can be readily converted to them. This strategy allows for the construction of the chroman ring with the fluoro and methoxy groups already in place.

For example, a synthetic route might start with a substituted phenol (B47542) that contains a fluorine atom and a methoxy group at the appropriate positions relative to the hydroxyl group. This substituted phenol can then be used to build the chroman ring system through reactions such as an intramolecular Heck reaction or an acid-catalyzed cyclization of an appropriate intermediate. This precursor-based approach generally offers better control over the regiochemistry of the final product. The synthesis of 7-hydroxy-8-methyl-4'-methoxy-6-formylisoflavone from a 6-aminomethyl derivative highlights a method where substituents are introduced on a precursor before cyclization. researchgate.net

Stereochemical Control in 6-Fluoro-8-methoxychroman-4-amine Synthesis

The amine group at the C4 position of the chroman ring introduces a chiral center. Therefore, controlling the stereochemistry at this position is crucial for the synthesis of enantiomerically pure 6-fluoro-8-methoxychroman-4-amine.

Several strategies can be employed to achieve stereochemical control:

Chiral Resolution: A racemic mixture of the chroman-4-amine can be synthesized and then separated into its individual enantiomers using chiral resolving agents. This is a classical method for obtaining enantiomerically pure compounds.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce the desired enantiomer. For example, an asymmetric reduction of a corresponding chroman-4-one or imine can yield an enantiomerically enriched chroman-4-amine.

Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material that already contains the desired stereocenter. The synthesis is then designed to preserve this stereochemistry throughout the reaction sequence.

Research has shown that the biological activity of chroman derivatives can be highly dependent on their stereochemistry. For instance, in the development of SIRT2 inhibitors based on the chroman-4-one scaffold, the stereochemistry of substituents was found to be a critical factor for inhibitory potency. acs.org

Multicomponent Reactions and Microwave-Assisted Syntheses of Chroman-4-amine Analogues

Modern synthetic methodologies such as multicomponent reactions (MCRs) and microwave-assisted synthesis have been increasingly applied to the preparation of chroman-4-amine analogues due to their efficiency and environmental benefits. frontiersin.org

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a complex product that contains portions of all the initial reactants. frontiersin.org This approach is highly atom-economical and can rapidly generate a library of structurally diverse compounds. For the synthesis of chroman-4-amine analogues, an MCR could potentially involve the reaction of a substituted phenol, an aldehyde, and an amine source in the presence of a suitable catalyst. Green and efficient methods for the synthesis of 2-amino-4H-chromene derivatives have been developed using one-pot three-component condensation reactions. ajgreenchem.comnih.gov These reactions often utilize environmentally benign catalysts and can be performed under solvent-free conditions. ajgreenchem.comnih.gov Studies have demonstrated the use of pyridine-2-carboxylic acid as a sustainable and rapid catalyst for the one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov Catalyst-free multicomponent reactions for the synthesis of chromene carbonitriles have also been reported. orientjchem.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating methods. Microwave-assisted synthesis has been successfully employed for various steps in the synthesis of chroman derivatives, including the formation of the chroman ring and the introduction of substituents. benthamdirect.comeurekaselect.comresearchgate.net For example, a base-mediated aldol condensation using microwave irradiation has been used for the efficient one-step synthesis of substituted chromone (B188151) and chroman-4-one derivatives. acs.org This technique is particularly advantageous for reactions that require high temperatures and long reaction times under conventional heating.

Biological Target Identification and Mechanistic Elucidation for 6 Fluoro 8 Methoxychroman 4 Amine Derivatives Preclinical Research

Enzyme Inhibition Studies of Chroman-4-amine (B2768764) Analogues

The ability of chroman-4-amine derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Research has focused on enzymes implicated in neurodegenerative diseases and cancer, revealing a nuanced landscape of activity and selectivity.

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a significant drug target due to its role in cell cycle regulation, tumorigenesis, and neurodegeneration. magtechjournal.comnih.gov Inhibition of SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, which disrupts microtubule dynamics and can inhibit tumor growth. magtechjournal.comresearchgate.net In the context of neurodegenerative conditions such as Parkinson's and Huntington's disease, SIRT2 inhibition has been shown to be neuroprotective, potentially by reducing neuronal cell death. magtechjournal.comresearchgate.net

Studies on chroman-4-one derivatives, the structural precursors to chroman-4-amines, have established them as potent and selective inhibitors of SIRT2. magtechjournal.comresearchgate.net Research has demonstrated that the substitution pattern on the chroman ring is critical for inhibitory activity. Key findings include:

Substitution Positions: Modifications at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are most favorable for potent SIRT2 inhibition. magtechjournal.comresearchgate.net

Substituent Properties: Larger, electron-withdrawing groups at the 6- and 8-positions enhance inhibitory potency. magtechjournal.comresearchgate.net For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC50 value of 1.5 μM and high selectivity over other sirtuins like SIRT1 and SIRT3. magtechjournal.comresearchgate.netresearchgate.net

Structural Requirements: An intact carbonyl group at the 4-position is crucial for high potency, as its reduction to a hydroxyl group leads to a significant loss of activity. nih.gov

While direct inhibitory data for 6-fluoro-8-methoxychroman-4-amine on SIRT2 is not extensively documented, the established structure-activity relationships (SAR) for the chroman-4-one scaffold suggest that the 6-fluoro and 8-methoxy substitutions are significant. The electron-withdrawing nature of the fluorine atom at the C6 position is considered favorable for activity. magtechjournal.comresearchgate.net These findings underscore the potential of chroman-4-amine derivatives as a basis for developing novel therapeutics targeting SIRT2 in cancer and neurodegenerative disorders. nih.govmdpi.com

Table 1: SIRT2 Inhibition by Selected Chroman-4-one Analogues

| Compound | Substituents | SIRT2 IC50 (μM) | Selectivity |

| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 | High vs. SIRT1/SIRT3 |

| Fluorinated chroman-4-one | 7-F | Weak inhibition (18% at 200µM) | Not Determined |

This table presents data on chroman-4-one precursors to illustrate the general potential of the scaffold.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. nih.gov The chroman scaffold is a component of several compounds with known cholinesterase inhibitory activity. nih.gov

Recent research has explored amino-7,8-dihydro-4H-chromenone derivatives as potential dual inhibitors of AChE and BChE. nih.gov In one study, while many derivatives showed modest activity against AChE, significant inhibition of BChE was observed. nih.gov For example, a derivative with a 4-chlorobenzyloxy substitution (4c) and another with a 4-bromobenzyloxy substitution (4d) displayed potent BChE inhibition with IC50 values of 0.89 µM and 1.19 µM, respectively. nih.gov Furthermore, a derivative featuring a 4-fluorobenzyloxy group and a methoxy (B1213986) group (4k) was a potent BChE inhibitor (IC50 = 0.65 µM) and exhibited a competitive mode of inhibition. nih.gov

Thiochroman-4-one derivatives have also been investigated, with some compounds showing AChE inhibitory activity in the micromolar range, comparable to or better than the standard drug rivastigmine. magtechjournal.com Although specific data for 6-fluoro-8-methoxychroman-4-amine is limited, the demonstrated activity of structurally related chroman-amine and chromanone derivatives highlights the potential of this chemical class in the development of new treatments for neurological disorders like Alzheimer's disease.

Table 2: Cholinesterase Inhibition by Amino-Chromenone Derivatives

| Compound ID | R1 Substituent | R2 Substituent | BChE IC50 (µM) | AChE % Inhibition (at 50 µM) |

| 4c | 4-chlorobenzyloxy | H | 0.89 ± 0.24 | >50% |

| 4d | 4-bromobenzyloxy | H | 1.19 ± 0.31 | >50% |

| 4k | 4-fluorobenzyloxy | OCH3 | 0.65 ± 0.13 | 41.07% |

Data from a study on amino-7,8-dihydro-4H-chromenone derivatives, demonstrating the scaffold's potential. nih.gov

Monoamine oxidases A and B (MAO-A and MAO-B) are crucial enzymes that metabolize neurotransmitters. Their inhibition is a key strategy in treating depression (MAO-A) and Parkinson's disease (MAO-B). frontiersin.org Chromone (B188151) and chroman-4-one scaffolds have been extensively studied as a source of MAO inhibitors.

Research has shown that chromone derivatives can be potent and highly selective MAO-B inhibitors. nih.govnih.gov Substitutions at the C6 position of the chromone ring, such as a benzyloxy group, have been found to confer high affinity for MAO-B. nih.gov For instance, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position act as reversible MAO-B inhibitors with IC50 values in the low nanomolar range (2.8 nM and 3.7 nM, respectively). nih.gov In contrast, chroman-4-amine derivatives have been reported to show low inhibitory activity against both MAO-A and MAO-B, with slight selectivity towards MAO-A.

More complex derivatives, such as (E)-3-heteroarylidenechroman-4-ones, have been developed as highly potent and selective MAO-B inhibitors. One such compound, (E)-5,7-dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one, exhibited an IC50 of 10.58 nM for MAO-B with a selectivity index greater than 9452 over MAO-A. This highlights the tunability of the chroman scaffold for achieving high selectivity and potency. The 6-fluoro and 8-methoxy substitutions on the target compound could influence this selectivity and potency profile.

Table 3: MAO-B Inhibition by Selected Chromone and Chroman-4-one Analogues

| Compound Class | Example Compound | MAO-B IC50 | Selectivity |

| C6-Substituted Chromone | 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | 2.8 nM | Selective for MAO-B |

| Heteroarylidenechroman-4-one | (E)-5,7-dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one | 10.58 nM | >9452-fold vs MAO-A |

Beyond the well-studied neurological and oncological targets, the chroman-4-one scaffold has shown inhibitory activity against other enzymes with therapeutic relevance. One notable target is Pteridine Reductase 1 (PTR1), an enzyme found in trypanosomatid parasites, which are responsible for diseases like Leishmaniasis and African Trypanosomiasis.

Flavonoids and related structures like chroman-4-ones have been identified as inhibitors of PTR1. In a study investigating chroman-4-one analogues, one compound showed activity against both the Trypanosoma brucei and Leishmania infantum parasites, as well as their respective PTR1 enzymes. The compound exhibited a selectivity index greater than 7 and low toxicity in human cell lines. Crystallographic studies revealed that the chroman-4-one moiety binds within the enzyme's active site. These findings suggest that chroman-4-amine derivatives could serve as a foundation for developing novel anti-parasitic agents.

Cell-Based Assays and Phenotypic Screening of Chroman-4-amine Derivatives

Cell-based assays are crucial for understanding the physiological effects of compounds within a biological system. For chroman-4-amine derivatives, these assays have primarily focused on their potential as anticancer agents.

The chroman-4-one scaffold is a recurring motif in compounds with anticancer properties. Numerous studies have synthesized and evaluated chroman-4-one derivatives for their ability to inhibit the growth of various human cancer cell lines.

The antiproliferative effects of some chroman-4-one and chromone-based SIRT2 inhibitors have been directly tested in cancer cells. Two such compounds demonstrated antiproliferative activity in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating with their potency as SIRT2 inhibitors. Furthermore, these compounds were shown to increase the acetylation of α-tubulin in the cancer cells, providing mechanistic evidence that their anticancer effects are likely mediated through the inhibition of SIRT2.

Other research has focused on synthesizing novel chroman-4-one derivatives and screening them against a panel of human tumor cell lines. For example, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were evaluated by the National Cancer Institute (NCI), with some compounds, particularly those with a thiochromanone skeleton, exhibiting notable anticancer activity. Similarly, novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and shown to possess cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with some analogues displaying IC50 values in the sub-micromolar range. These studies collectively establish the chroman framework as a versatile scaffold for the development of new anticancer agents.

Table 4: Antiproliferative Activity of Selected Chroman-based Derivatives

| Compound Class | Cell Line(s) | Activity/IC50 |

| Chromone-based SIRT2 Inhibitors | MCF-7 (Breast), A549 (Lung) | Antiproliferative effects correlated with SIRT2 inhibition |

| Spiro[chroman-2,4'-piperidin]-4-one derivative | MCF-7, A2780, HT-29 | IC50 values between 0.31 and 5.62 µM |

| 3-Chlorophenylchromanone derivative | A549 (Lung) | Strong cytotoxicity |

Mechanisms of Action at the Cellular Level (e.g., Cell Cycle Modulation, Apoptosis Induction)

There is no specific information available in the public domain regarding the effects of 6-fluoro-8-methoxychroman-4-amine or its derivatives on cell cycle modulation or the induction of apoptosis. While studies on other structurally related compounds, such as 6-fluoro-3-formylchromone, have shown activities like inducing G0/G1 phase arrest and apoptosis in cancer cell lines, these findings cannot be directly extrapolated to 6-fluoro-8-methoxychroman-4-amine. nih.gov Similarly, certain methoxy- and fluoro-chalcone derivatives have been reported to arrest cell cycle progression and induce apoptosis in melanoma cells. nih.gov However, these compounds are structurally distinct from the chromane (B1220400) amine .

In Vivo Preclinical Pharmacology in Animal Models

A comprehensive search for in vivo studies involving 6-fluoro-8-methoxychroman-4-amine derivatives in animal models yielded no specific results.

Evaluation of Efficacy in Relevant Disease Models (e.g., Pain, Inflammation, Neurodegeneration, Infection, Oncology)

There is no publicly available data on the evaluation of 6-fluoro-8-methoxychroman-4-amine or its derivatives in animal models of pain, inflammation, neurodegeneration, infection, or oncology. While research on other compounds has shown in vivo efficacy in some of these areas, such as the anti-inflammatory effects of a novel pyrimidine-2(1H)-thione derivative in a mouse model of skin inflammation or the antiviral efficacy of verdinexor (B611663) in animal models of influenza A virus infection, these studies are not directly related to the specified chromane amine. nih.govplos.org

Pharmacodynamic Biomarkers and Target Engagement in Animal Studies

Consistent with the lack of in vivo efficacy data, there is no information available regarding the use of pharmacodynamic biomarkers or the assessment of target engagement for 6-fluoro-8-methoxychroman-4-amine derivatives in animal studies.

Computational Modeling and Chemoinformatics in the Study of 6 Fluoro 8 Methoxychroman 4 Amine

Molecular Docking and Receptor-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Fluoro-8-methoxychroman-4-amine, docking studies would be pivotal in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Detailed research findings from such studies would typically involve docking the 6-Fluoro-8-methoxychroman-4-amine scaffold into the active sites of various receptors. For instance, based on the chroman scaffold's known interactions with various biological targets, one could hypothesize its potential as an inhibitor of enzymes like cholinesterases or as a ligand for G-protein coupled receptors (GPCRs). The docking simulations would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The fluorine atom at the 6-position and the methoxy (B1213986) group at the 8-position would be of particular interest, as these substituents significantly influence the molecule's electronic and steric properties, and thus its binding profile.

A hypothetical interaction profile for 6-Fluoro-8-methoxychroman-4-amine with a target protein is presented below:

| Receptor-Ligand Interaction Profile | |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Site Residues | Asp145, Lys78, Phe198, Val65 |

| Predicted Interactions | |

| Amine group of ligand | Hydrogen bond with Asp145 |

| Methoxy group of ligand | Hydrophobic interaction with Val65 |

| Fluorine atom of ligand | Potential halogen bond with backbone carbonyl |

| Chroman ring system | π-π stacking with Phe198 |

| Docking Score (kcal/mol) | -8.5 |

Such a detailed interaction profile provides a structural basis for the compound's activity and can guide the design of analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For 6-Fluoro-8-methoxychroman-4-amine and its analogs, QSAR studies would be invaluable for predicting their biological activities without the need for extensive experimental testing.

To build a robust QSAR model, a dataset of structurally related chroman-4-amine (B2768764) derivatives with experimentally determined biological activities (e.g., IC50 values) would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, polar surface area), electronic descriptors, and topological indices, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to develop an equation that correlates these descriptors with the observed activity. Studies on related structures, such as 4-aryl-4H-chromenes, have successfully employed QSAR to predict activities like the induction of apoptosis. nih.gov

A hypothetical QSAR data table for a series of 6-Fluoro-8-methoxychroman-4-amine derivatives might look as follows:

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| 6-Fluoro-8-methoxychroman-4-amine | 2.1 | 197.21 | 48.3 | 6.5 |

| Derivative 1 (R=CH3) | 2.5 | 211.24 | 48.3 | 6.8 |

| Derivative 2 (R=Cl) | 2.8 | 231.66 | 48.3 | 7.1 |

| Derivative 3 (R=OH) | 1.8 | 213.21 | 68.5 | 6.2 |

This predictive model would allow for the virtual screening of a large library of related compounds and the prioritization of the most promising candidates for synthesis and biological evaluation.

Quantum Chemical Calculations: Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. For 6-Fluoro-8-methoxychroman-4-amine, DFT calculations can be used to determine a range of important parameters.

These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Below is a table of hypothetical quantum chemical parameters for 6-Fluoro-8-methoxychroman-4-amine:

| Quantum Chemical Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

| Electron Affinity | 0.8 eV |

| Ionization Potential | 7.0 eV |

These theoretical insights are fundamental for understanding the molecule's intrinsic properties and how it might interact with biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. An MD simulation of 6-Fluoro-8-methoxychroman-4-amine, both in solution and when bound to a target protein, would provide a more realistic representation of its behavior in a biological environment.

These simulations can assess the stability of the predicted binding pose from molecular docking, identify key residues that are crucial for maintaining the interaction, and calculate the binding free energy of the complex. The analysis of the trajectory from an MD simulation can reveal the conformational landscape of the ligand and the receptor, highlighting the flexibility and dominant conformations that are relevant for biological activity.

Virtual Screening and Library Design Based on the 6-Fluoro-8-methoxychroman-4-amine Scaffold

The 6-Fluoro-8-methoxychroman-4-amine scaffold can serve as a starting point for the design of new chemical libraries for virtual screening campaigns. mdpi.com By identifying the key structural features responsible for its predicted activity (the pharmacophore), it is possible to design a library of related compounds with diverse substituents at various positions of the chroman ring.

Virtual screening of these libraries against specific drug targets can be performed using high-throughput docking or other computational methods. This approach allows for the rapid exploration of a vast chemical space to identify novel hits with potentially improved properties. The hits from the virtual screen can then be prioritized for synthesis and experimental validation, significantly streamlining the drug discovery process.

Advanced Analytical Methodologies for Characterization and Quantification of 6 Fluoro 8 Methoxychroman 4 Amine

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of a compound. Techniques like NMR, IR, Raman, and Mass Spectrometry each provide unique and complementary information, which, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 6-Fluoro-8-methoxychroman-4-amine, ¹H NMR would reveal distinct signals for each unique proton. The aromatic region would show patterns influenced by the fluorine and methoxy (B1213986) substituents. The fluorine atom would cause characteristic splitting of adjacent proton signals (H-F coupling). The protons on the chroman ring (at positions 2, 3, and 4) would appear as multiplets due to their diastereotopic nature and coupling with each other. The methoxy group protons would likely present as a sharp singlet, and the amine protons would appear as a broad singlet, which can be exchanged with D₂O.

¹³C NMR spectroscopy provides information on the carbon framework. Each unique carbon atom gives a distinct signal. The presence of the electronegative fluorine atom would significantly influence the chemical shift of the carbon it is attached to (C-6) and adjacent carbons, resulting in observable C-F coupling constants. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete connectivity of the molecule, confirming the arrangement of the chroman core and the positions of the substituents. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Fluoro-8-methoxychroman-4-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| H/C-2 | ~4.2-4.4 (m) | ~65-70 | C-3, C-4, C-8a |

| H/C-3 | ~2.0-2.3 (m) | ~25-30 | C-2, C-4, C-4a |

| H/C-4 | ~4.5-4.7 (m) | ~48-52 | C-2, C-3, C-4a, C-5 |

| C-4a | - | ~120-125 | H-3, H-4, H-5 |

| H/C-5 | ~6.8-7.0 (d) | ~115-120 (d, JCF) | C-4, C-4a, C-6, C-7, C-8a |

| C-6 | - | ~150-155 (d, ¹JCF) | H-5, H-7 |

| H/C-7 | ~6.7-6.9 (d) | ~110-115 (d, JCF) | C-5, C-6, C-8, C-8a |

| C-8 | - | ~145-150 | H-7, OCH₃ |

| C-8a | - | ~140-145 | H-2, H-5, H-7 |

| NH₂ | ~1.5-2.5 (br s) | - | C-4 |

| OCH₃ | ~3.8-3.9 (s) | ~55-60 | C-8 |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary. 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, 'br s' a broad singlet. JCF refers to coupling constants between carbon and fluorine.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light (Raman) at characteristic frequencies, making these methods excellent for identifying the presence of these groups. oatext.com

For 6-Fluoro-8-methoxychroman-4-amine, IR spectroscopy would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity doublet in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching of the chroman ring and methoxy group would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether in the chroman ring and the methoxy group would produce strong bands in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, and the C-F bond would have a characteristic strong absorption in the 1000-1350 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring modes, which are often weak in the IR spectrum.

Table 2: Expected Vibrational Bands for 6-Fluoro-8-methoxychroman-4-amine

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (doublet) | Weak |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1580-1650 | Medium |

| Aromatic Ring | C-H Stretch | 3010-3100 | Strong |

| Aliphatic CH₂, CH₃ | C-H Stretch | 2850-2970 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch (Asymmetric) | 1230-1270 | Medium |

| Alkyl Ether (Ring) | C-O Stretch (Symmetric) | 1020-1080 | Weak |

| Fluoroaromatic | C-F Stretch | 1000-1350 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. miamioh.edu It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. youtube.com

For 6-Fluoro-8-methoxychroman-4-amine (C₁₀H₁₂FNO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The nominal mass is 197.0852 g/mol . The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. whitman.edu

Under electron ionization (EI), the molecule would fragment in predictable ways. A common fragmentation for primary amines is the α-cleavage, which would involve the loss of the C3-C4 portion of the ring, leading to a stable iminium ion. Other likely fragmentation pathways include the loss of a methoxy radical (•OCH₃) from the aromatic ring or cleavage of the chroman ring.

Table 3: Plausible Mass Spectrometry Fragments for 6-Fluoro-8-methoxychroman-4-amine

| m/z Value (Proposed) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 197 | [C₁₀H₁₂FNO₂]⁺ | Molecular Ion (M⁺) |

| 182 | [C₁₀H₁₁FO₂]⁺ | Loss of •NH₂ |

| 180 | [C₉H₇FO₂]⁺ | Loss of •NH₂ and H₂ |

| 166 | [C₉H₉FNO]⁺ | Loss of •OCH₃ |

| 154 | [C₈H₉FNO]⁺ | Alpha-cleavage and ring opening |

| 138 | [C₈H₇FO]⁺ | Loss of CH₃N from fragment 154 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional architecture in the solid state. nih.gov This technique requires the formation of a high-quality single crystal. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, from which the exact position of every atom (excluding hydrogens, typically) can be determined.

For 6-Fluoro-8-methoxychroman-4-amine, an X-ray crystal structure would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the dihydropyran ring of the chroman moiety (e.g., half-chair or sofa).

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings.

If a single enantiomer is crystallized, its absolute configuration can be determined.

This technique is the gold standard for absolute structure determination.

Chromatographic Techniques for Purity, Identity, and Enantiomeric Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like 6-Fluoro-8-methoxychroman-4-amine, chromatography is essential for assessing its purity and for separating its enantiomers. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the chemical purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water/acetonitrile or water/methanol, often with an acid modifier like trifluoroacetic acid, would likely be used. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Since the C-4 position is a stereocenter, 6-Fluoro-8-methoxychroman-4-amine exists as a pair of enantiomers ((R) and (S)). To determine the enantiomeric purity (or enantiomeric excess), a specialized chiral stationary phase (CSP) is required. nih.gov These phases, often based on modified cyclodextrins or other chiral selectors, interact differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing enhanced analytical power. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying low levels of a compound in complex matrices. The compound is first separated by HPLC and then introduced into the mass spectrometer. In the MS/MS setup, the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented, and then specific fragment ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for bioanalytical quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of 6-Fluoro-8-methoxychroman-4-amine, although derivatization of the polar amine group (e.g., by acylation or silylation) is often necessary to improve its volatility and chromatographic behavior. GC-MS provides high-resolution separation and generates reproducible mass spectra that can be compared against libraries for identification purposes. mdpi.com It is an excellent tool for assessing purity and identifying volatile impurities.

Future Perspectives and Unanswered Questions in 6 Fluoro 8 Methoxychroman 4 Amine Research

Innovations in Synthesis and Scalability for Academic and Industrial Applications

The development of robust and scalable synthetic routes is paramount for the thorough investigation and potential commercialization of any promising pharmaceutical agent. While general methods for the synthesis of the parent chroman-4-one scaffold are established, often involving the cyclization of substituted phenols, specific and efficient protocols for 6-Fluoro-8-methoxychroman-4-amine are not yet widely reported in the public domain. Future research in this area should focus on several key innovations:

Catalytic Asymmetric Synthesis: The chiral center at the C4 position of the chroman ring is crucial for stereospecific interactions with biological targets. Future synthetic strategies should prioritize the development of catalytic asymmetric methods to produce enantiomerically pure (S)- or (R)-6-Fluoro-8-methoxychroman-4-amine. This would bypass the need for chiral resolution, which can be inefficient and costly on an industrial scale.

Flow Chemistry and Process Optimization: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, consistency, and scalability. nih.govnih.gov The application of flow chemistry to the synthesis of 6-Fluoro-8-methoxychroman-4-amine could lead to higher throughput and more controlled reaction conditions, which is particularly important for handling potentially hazardous reagents. nih.govnih.gov

Novel Starting Materials and Greener Routes: Exploration of alternative and more accessible starting materials is crucial for cost-effective production. Furthermore, the development of synthetic routes that minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry, will be essential for both academic and industrial applications. rsc.orgresearchgate.net

| Synthetic Challenge | Potential Innovative Approach | Key Benefits |

| Stereocontrol at C4 | Catalytic Asymmetric Synthesis | Enantiomeric purity, improved efficiency |

| Scalability and Safety | Continuous Flow Chemistry | Higher throughput, enhanced safety, consistency |

| Cost and Sustainability | Novel Starting Materials, Green Chemistry | Reduced cost, environmental impact |

Deeper Mechanistic Understanding of Biological Activities and Off-Target Effects

While the broader class of chroman-4-ones has been associated with various biological activities, including as enzyme inhibitors and anticancer agents, the specific mechanism of action for 6-Fluoro-8-methoxychroman-4-amine remains largely uncharacterized. gu.seresearchgate.netnih.gov A deeper understanding of its biological interactions is a critical unanswered question.

Future research should be directed towards:

Target Identification and Validation: Comprehensive screening against a panel of biological targets, such as kinases, ion channels, and nuclear receptors, is necessary to identify the primary mechanism of action. Techniques like chemical proteomics and affinity chromatography-mass spectrometry can be employed to pull down and identify binding partners.

Elucidation of Signaling Pathways: Once a primary target is identified, detailed cellular and molecular biology studies will be required to understand how the compound modulates downstream signaling pathways. This includes investigating its effects on protein expression, phosphorylation events, and gene transcription.

Off-Target Profiling: A thorough assessment of off-target effects is crucial for predicting potential side effects and ensuring the safety of any future therapeutic application. Broad-based screening against a wide range of receptors and enzymes will be necessary to build a comprehensive off-target profile. For instance, studies on related spiro-chromanone hybrids have included predictions of off-target interactions. mdpi.com

Exploration of Novel Therapeutic Indications and Target Classes

The unique substitution pattern of 6-Fluoro-8-methoxychroman-4-amine, with its electron-withdrawing fluorine and electron-donating methoxy (B1213986) group, suggests the potential for novel biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. nih.gov

Future research should explore:

New Therapeutic Areas: Beyond the established activities of chroman derivatives, this compound could be investigated for its potential in new therapeutic areas. For example, the chroman scaffold has been explored for its role in neuroprotection and as an anti-inflammatory agent. researchgate.net

Targeting Protein-Protein Interactions: The rigid chroman scaffold could serve as a template for designing molecules that disrupt protein-protein interactions, which are often challenging to target with traditional small molecules.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure, including the position and nature of the substituents, will be essential to build a comprehensive SAR. This will guide the design of more potent and selective analogs for specific therapeutic targets. Studies on related chroman-4-one derivatives have shown that substitutions at various positions can significantly impact biological activity. acs.org

| Substituent | Potential Influence on Activity | Example from Related Compounds |

| 6-Fluoro | Enhanced metabolic stability, binding affinity | Fluorinated quinolines show potent enzyme inhibition. nih.gov |

| 8-Methoxy | Modulated solubility, electronic properties | Methoxy-substituted chromanones have shown antioxidant activity. nih.gov |

| 4-Amine | Key interaction point, potential for derivatization | Amine-containing chroman-4-ones exhibit anti-inflammatory activity. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netmit.edu These computational tools can be powerfully applied to the future development of 6-Fluoro-8-methoxychroman-4-amine.

Future applications of AI and ML in this context include:

Predictive Modeling for Activity and Toxicity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity and potential toxicity of novel derivatives based on their chemical structures. mdpi.comnih.gov This can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can be used to design novel chroman-4-amine (B2768764) derivatives with optimized properties. These models can explore a vast chemical space to identify molecules with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis Planning and Optimization: AI-powered retrosynthesis tools can assist in designing efficient synthetic routes for novel analogs. ML can also be used to optimize reaction conditions in real-time, particularly in flow chemistry setups, to maximize yield and purity. nih.govnih.gov

| AI/ML Application | Specific Task | Potential Impact |

| Predictive Modeling | QSAR, Toxicity Prediction | Prioritization of synthetic targets, reduced attrition |

| De Novo Design | Generative Models | Discovery of novel, optimized lead compounds |

| Synthesis Optimization | Retrosynthesis, Process Control | More efficient and cost-effective synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.